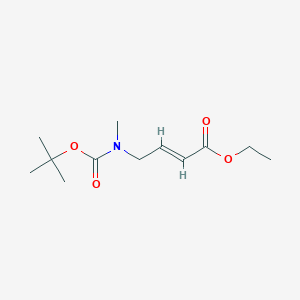

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate

Description

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate is an α,β-unsaturated ester featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the γ-position of the but-2-enoate backbone. The E configuration of the double bond ensures steric and electronic differentiation between substituents on the α- and β-carbons. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules such as modified amino acids or peptide mimetics. The Boc group enhances stability during synthetic procedures, while the methylamino moiety introduces chirality and reactivity for further functionalization .

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-16-10(14)8-7-9-13(5)11(15)17-12(2,3)4/h7-8H,6,9H2,1-5H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZUSLOEYRVCLL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCN(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CN(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Aldehyde Precursor

The HWE reaction demands a Boc-protected methylamino aldehyde, synthesized via sequential protection, alkylation, and oxidation:

Step 1: Boc Protection of Methylamine

Methylamine hydrochloride reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to rt), yielding tert-butyl methylcarbamate (Boc-NH-Me).

Step 2: Alkylation to Introduce a Hydroxyethyl Chain

Boc-NH-Me undergoes alkylation with 2-bromoethanol in tetrahydrofuran (THF) using potassium carbonate as a base, producing tert-butyl (2-hydroxyethyl)(methyl)carbamate (Boc-Me-NH-CH₂-CH₂-OH).

Step 3: Oxidation to the Aldehyde

The alcohol is oxidized to tert-butyl (2-oxoethyl)(methyl)carbamate (Boc-Me-NH-CH₂-CHO) via Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine) at -78°C, preventing over-oxidation to the carboxylic acid.

HWE Reaction with Ethyl Phosphonoacetate

The aldehyde reacts with ethyl (diethylphosphoryl)acetate under basic conditions (sodium hydride, THF, 0°C to rt) to afford the (E)-alkene with >98% stereoselectivity:

$$

\text{Boc-Me-NH-CH}2\text{-CHO} + \text{EtO}2\text{C-P(O)(OEt)}2\text{-CH}2\text{-COOEt} \xrightarrow{\text{NaH, THF}} \text{(E)-Ethyl 4-((Boc)(methyl)amino)but-2-enoate}

$$

Key parameters:

- Base : Sodium hydride ensures rapid deprotonation of the phosphonate.

- Solvent : THF facilitates homogeneous mixing at low temperatures.

- Work-up : Aqueous extraction removes phosphate byproducts, while silica gel chromatography isolates the product (75–82% yield).

Organocatalytic Conjugate Addition as an Alternative Approach

Michael Addition to α,β-Unsaturated Esters

Ethyl but-2-enoate undergoes asymmetric conjugate addition with Boc-methylamine using a diphenylprolinol silyl ether catalyst (20 mol%) in chloroform at 4°C:

$$

\text{CH}_2=\text{CH-COOEt} + \text{Boc-NH-Me} \xrightarrow{\text{Cat}^*} \text{(E)-Ethyl 4-((Boc)(methyl)amino)but-2-enoate}

$$

Optimization Insights :

Limitations and Scalability

While this method offers enantioselectivity, scalability is hindered by the stoichiometric use of the organocatalyst and prolonged reaction times (48–72 h). Industrial applications favor the HWE route for its higher throughput.

Comparative Analysis of Synthetic Routes

| Parameter | HWE Olefination | Organocatalytic Addition |

|---|---|---|

| Yield | 75–82% | 65–70% |

| Stereoselectivity | >98% (E) | 94% ee |

| Catalyst Requirement | None | 20 mol% |

| Reaction Time | 6–8 h | 48–72 h |

| Scalability | High | Moderate |

Critical Considerations in Process Optimization

Boc Group Stability

The Boc-protecting group remains intact under HWE conditions (pH 7–9) but may hydrolyze in strongly acidic or basic media. Post-reaction neutralization (pH 7 buffer) is essential.

Purification Challenges

Silica gel chromatography effectively separates the product from phosphonate byproducts. Alternatively, distillation under reduced pressure (40°C, 30 mmHg) purifies the ester without decomposition.

Stereochemical Verification

Nuclear Overhauser Effect (NOE) NMR spectroscopy confirms the (E)-configuration: irradiation of the α-proton (δ 6.2 ppm) enhances the β-proton signal (δ 5.8 ppm), consistent with trans geometry.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate involves its interaction with specific molecular targets. The ester and amine functional groups allow the compound to participate in various biochemical reactions. For example, the compound can act as a substrate for esterases and amidases, leading to the formation of active metabolites. These metabolites can then interact with target proteins or enzymes, modulating their activity and resulting in specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Amino Protecting Groups

- Ethyl (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoate (CAS 104700-36-9): This analogue lacks the methyl group on the amino substituent, resulting in a simpler Boc-protected amine. It serves as a key intermediate in synthesizing (S)-5,6-dehydro pregabalin, an anticonvulsant derivative .

- Ethyl (E)-2-((tert-Butoxycarbonyl)amino)-4-phenylbut-3-enoate (45): This compound introduces a phenyl group at the δ-position, altering electronic properties and enhancing π-π stacking interactions. Synthesized via palladium-catalyzed coupling (50% yield), it demonstrates how aromatic substituents can influence solubility and crystallinity compared to the target compound’s aliphatic chain .

Analogues with Alternative Substituents or Functional Groups

- (R,R)/(S,S)-Ethyl 3-phenyl-4-bromo-2-(tosylamino)pent-4-enoate (46): Featuring a tosyl-protected amino group and a bromine atom, this compound exhibits distinct reactivity in metal-catalyzed reactions (e.g., MgBr2-mediated cyclizations). The bromine enables cross-coupling reactions, while the tosyl group offers orthogonal deprotection strategies compared to Boc .

- Methyl 2-((4-Methoxyphenyl)(methyl)amino)but-2-enoate: The 4-methoxyphenyl group introduces electron-donating effects, stabilizing resonance structures of the enoate system. Synthesized via acid-catalyzed condensation (68% yield), this compound highlights how aryl substituents can modulate electronic properties and reaction pathways .

- Ethyl (E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4): This derivative incorporates a phenoxy linker with bromo and formyl groups, expanding applications in Suzuki-Miyaura couplings. The bulky phenoxy moiety increases molar mass (343.17 g/mol) and reduces volatility compared to the target compound .

Comparative Analysis Table

Key Research Findings

- Electronic Tuning: Aryl substituents (e.g., phenyl or methoxyphenyl) enhance resonance stabilization of the enoate system, altering reactivity in Michael additions .

- Protection Strategy : Tosyl groups (as in compound 46) allow for selective deprotection under reductive conditions, contrasting with Boc’s acid-labile nature .

Biological Activity

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate, with the CAS number 149650-08-8, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 243.30 g/mol

- CAS Number : 149650-08-8

- Structure : The compound features a butenoate backbone modified with a tert-butoxycarbonyl (Boc) group and a methylamino substituent.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as an inhibitor in biochemical pathways.

Research indicates that compounds similar to this compound can act as inhibitors in cellular processes. For instance, studies have shown that certain derivatives exhibit inhibitory effects on microtubule-stimulated ATPase activity, which is crucial for mitotic processes in cancer cells .

In Vitro Studies

- HSET Inhibition : A high-throughput screening identified that specific derivatives of similar compounds can inhibit HSET ATPase activity with an IC value of approximately 2.7 μM. This suggests competitive inhibition with ATP under certain conditions .

- Multipolar Spindle Assay : In cellular assays, the presence of these inhibitors led to an increase in multipolar spindle formation in tetraploid DLD1 human colon cancer cell lines, indicating a disruption in normal mitotic processes .

Table 1: Summary of Biological Activity Findings

| Study Reference | Biological Activity | IC Value | Remarks |

|---|---|---|---|

| HSET Inhibition | 2.7 μM | Competitive inhibition observed | |

| Multipolar Spindles | N/A | Increased multipolarity in treated cells |

Safety and Handling

The compound is classified with several hazard statements indicating potential risks such as toxicity upon ingestion (H302), skin irritation (H315), and eye irritation (H319). Proper safety precautions must be taken when handling this compound, including the use of personal protective equipment (PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.